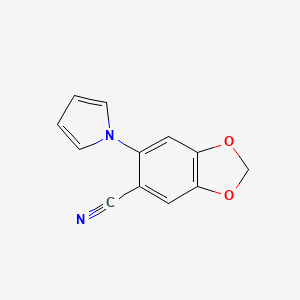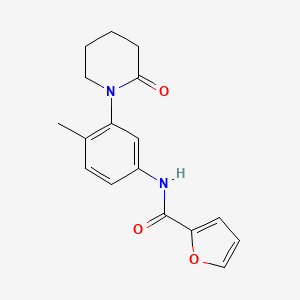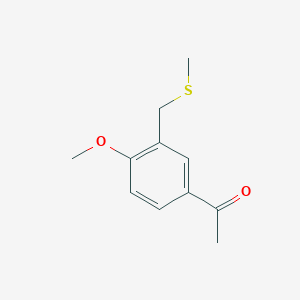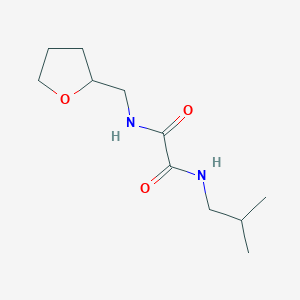
N'-(2-methylpropyl)-N-(oxolan-2-ylmethyl)oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(2-methylpropyl)-N-(oxolan-2-ylmethyl)oxamide, also known as OSM, is a small molecule that has been the subject of scientific research due to its potential applications in various fields. OSM is a member of the oxamide family, which is a class of compounds that is known to have diverse biological activities.
Aplicaciones Científicas De Investigación
Coordination Chemistry and Nuclearity Tailored Polynuclear Complexes
N'-(2-methylpropyl)-N-(oxolan-2-ylmethyl)oxamide derivatives have been explored for their coordinating properties in the design of homo- and heterometallic species. Their flexibility in isomerization and the variety of substituents make them suitable ligands for designing polynuclear complexes with tailored nuclearity. These complexes have been studied for their electronic properties and the stabilization of high oxidation states of transition metal ions, demonstrating the potential of these oxamide derivatives in coordination chemistry (Ruiz et al., 1999).
Polymer Science and Drug Delivery Systems
In polymer science, derivatives of this compound have been investigated for their applications in drug delivery systems. Controlled polymerization techniques have been developed to create thermoresponsive polymers that can be used in targeted drug delivery. This research showcases the potential of oxamide derivatives in creating responsive and controlled release polymer systems for pharmaceutical applications (Convertine et al., 2004).
Bioengineering and Tissue Engineering
Oxamide derivatives have been applied in bioengineering, particularly in the development of substrates for the nondestructive release of biological cells and proteins. This application is significant for the study of extracellular matrices, cell sheet engineering, tissue transplantation, and the formation of tumor-like spheroids, highlighting the versatility of oxamide derivatives in bioengineering and tissue engineering applications (Cooperstein & Canavan, 2010).
Material Science and Thermal Stability
In material science, this compound derivatives have been utilized to enhance the thermal stability of materials. For instance, their incorporation into polyurethane foams has led to the production of materials with improved thermal stability, slight water uptake, and enhanced compression strength. This research underscores the importance of oxamide derivatives in creating materials with superior properties for various applications (Zarzyka et al., 2012).
Electrocatalysis and Oxidation Reactions
The electrocatalytic properties of N-oxyl derivatives, related to oxamide derivatives, have been extensively studied for their applications in selective oxidation of organic molecules. These studies provide insights into the mechanisms of chemical and electrochemical catalysis by N-oxyl compounds, indicating the potential of oxamide derivatives in facilitating a wide range of electrosynthetic reactions (Nutting et al., 2018).
Propiedades
IUPAC Name |
N'-(2-methylpropyl)-N-(oxolan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-8(2)6-12-10(14)11(15)13-7-9-4-3-5-16-9/h8-9H,3-7H2,1-2H3,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRUPABMGHVHKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCC1CCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-methyl-1,3a,4,11c-tetrahydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole](/img/structure/B2838001.png)
![N-(2-(dimethylamino)ethyl)-4-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2838002.png)
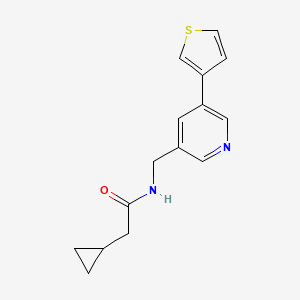
![4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidine](/img/structure/B2838005.png)
![N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2838007.png)

![3-{[4-(trifluoromethyl)anilino]methylene}-2-benzofuran-1(3H)-one](/img/structure/B2838011.png)

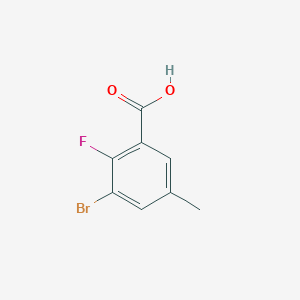
![1-(2-Oxo-2-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethyl)pyrrolidine-2,5-dione](/img/structure/B2838015.png)
